
2-(2-Cyclopentenyl)-1-methylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclopentenyl)-1-methylethylamine is an organic compound characterized by a cyclopentene ring attached to an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentenyl)-1-methylethylamine typically involves the reaction of cyclopentadiene with an appropriate amine under controlled conditions. One common method involves the use of chlorosilanes, where cyclopentadiene reacts with chlorosilane derivatives to form the desired compound . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclopentenyl)-1-methylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various cyclopentenyl derivatives, such as cyclopentenyl ketones, aldehydes, and substituted amines
Aplicaciones Científicas De Investigación
2-(2-Cyclopentenyl)-1-methylethylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclopentenyl)-1-methylethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in pharmacological and biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Cyclopentenyl)-1-methylethylamine include:
- 2-(2-Cyclohexenyl)-1-methylethylamine
- 2-(2-Cyclopentenyl)aniline
- 2-(2-Cyclopentenyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its cyclopentene ring and ethylamine group combination make it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
67238-65-7 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-cyclopent-2-en-1-ylpropan-2-amine |
InChI |
InChI=1S/C8H15N/c1-7(9)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6,9H2,1H3 |
Clave InChI |
DRGNKKDXSGEIPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


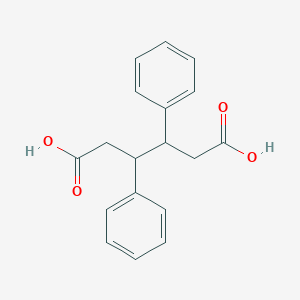
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
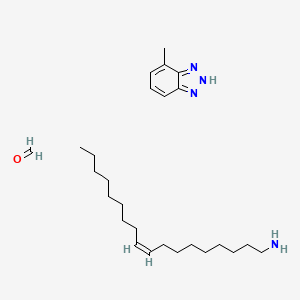
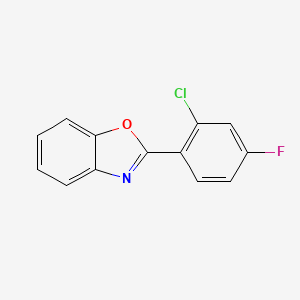
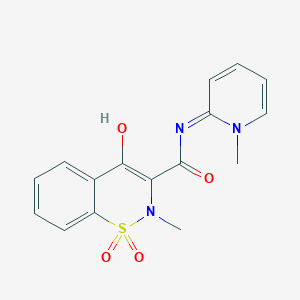
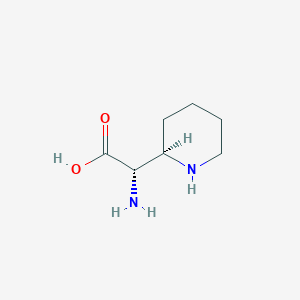

![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)

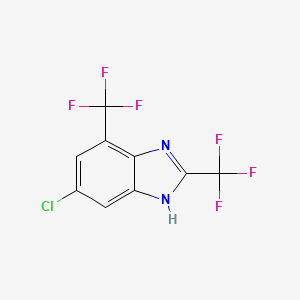
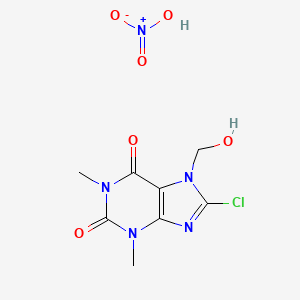


![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
